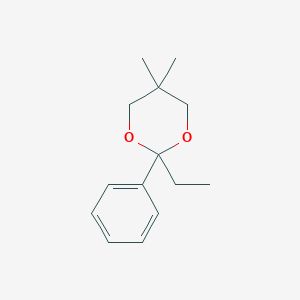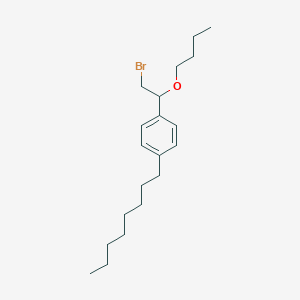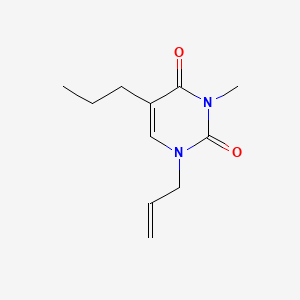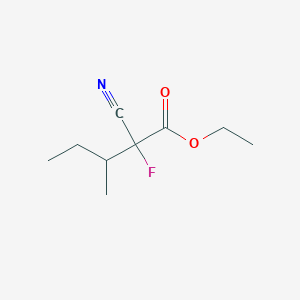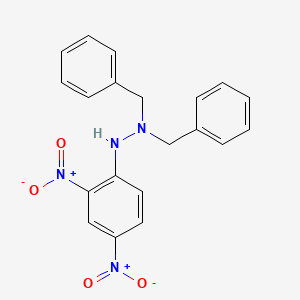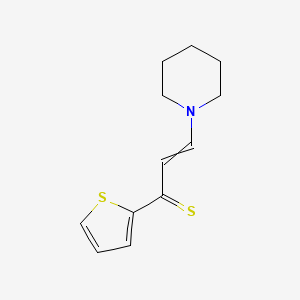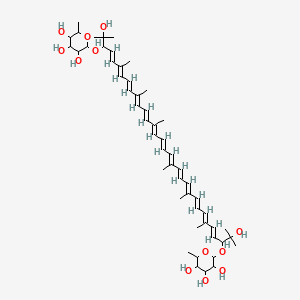
Oscillaxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oscillaxanthin is a carotenoid glycoside predominantly found in cyanobacteria, such as Oscillatoria rubescens . It is characterized by a unique glycoside linkage where a hydroxyl group at C-2 of the ψ end group of carotenoids is bonded to glycoside . This compound is known for its vibrant pigmentation and potential antioxidant properties.
Preparation Methods
Oscillaxanthin is typically extracted from cyanobacteria. The extraction process involves isolating the compound from the algal biomass using solvents like methanol, pyridine, and chloroform . The crude preparation can be further purified using chromatographic techniques to separate cis and trans isomers
Chemical Reactions Analysis
Oscillaxanthin undergoes various chemical reactions, including oxidation and isomerization. The compound can exist in both cis and trans isomeric forms, which can be interconverted using iodine-catalyzed isomerization . The major products formed from these reactions are the cis and trans isomers of this compound . Common reagents used in these reactions include iodine and solvents like methanol and pyridine .
Scientific Research Applications
Oscillaxanthin has several scientific research applications:
Mechanism of Action
The mechanism of action of oscillaxanthin involves its antioxidant properties. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative stress . The molecular targets include reactive oxygen species and metal ions, and the pathways involved are primarily related to redox signaling .
Comparison with Similar Compounds
Oscillaxanthin is similar to other carotenoid glycosides like myxoxanthophyll and zeaxanthin . it is unique due to its specific glycoside linkage at the C-2 position . Other similar compounds include:
Myxoxanthophyll: Found in cyanobacteria, it has a glycoside linkage at the C-1 position.
Zeaxanthin: A common carotenoid found in many plants, it lacks the glycoside linkage present in this compound.
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
25217-88-3 |
|---|---|
Molecular Formula |
C52H76O12 |
Molecular Weight |
893.2 g/mol |
IUPAC Name |
2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dihydroxy-2,6,10,14,19,23,27,31-octamethyl-30-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxydotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H76O12/c1-33(21-15-23-35(3)25-17-27-37(5)29-31-41(51(9,10)59)63-49-47(57)45(55)43(53)39(7)61-49)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)30-32-42(52(11,12)60)64-50-48(58)46(56)44(54)40(8)62-50/h13-32,39-50,53-60H,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,31-29+,32-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |
InChI Key |
ZYYNEJWFGGVJQZ-YDDLGYPNSA-N |
Isomeric SMILES |
CC1OC(C(C(C1O)O)O)OC(C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C(OC2OC(C(C(C2O)O)O)C)C(O)(C)C)\C)\C)\C)/C)/C)/C |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
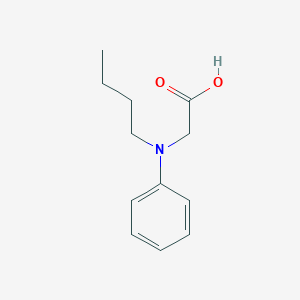


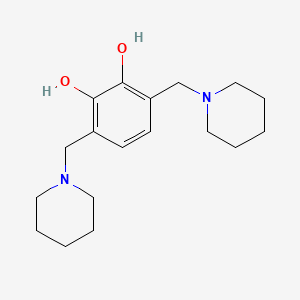
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
